molecular formula C15H11FN4OS B2681023 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide CAS No. 2034538-88-8

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide

Cat. No.: B2681023
CAS No.: 2034538-88-8
M. Wt: 314.34
InChI Key: YMDMVYSBJNFFOB-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a thiophene ring, and a pyrazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide typically involves multiple steps, including the formation of the thiophene and pyrazine rings, followed by their coupling with nicotinamide. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)nicotinamide is unique due to its combination of a fluorine atom, thiophene ring, and pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4OS/c16-12-5-11(6-17-7-12)15(21)20-8-13-14(19-3-2-18-13)10-1-4-22-9-10/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDMVYSBJNFFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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